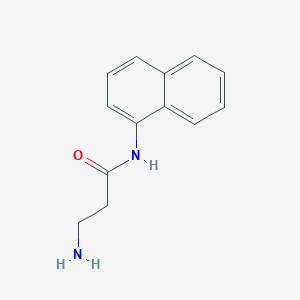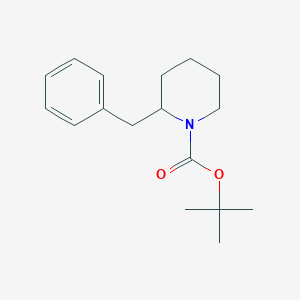
Ethyl-2-(Phenylamino)nicotinat
Übersicht
Beschreibung
Ethyl 2-(phenylamino)nicotinate is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. This compound belongs to the class of nicotinic acid derivatives and has been found to possess various biological activities.
Wissenschaftliche Forschungsanwendungen
Organische Bausteine
Ethyl-2-(Phenylamino)nicotinat wird als organischer Baustein im Bereich der Chemie verwendet . Es ist besonders nützlich bei der Synthese von heterocyclischen Verbindungen, wie z. B. Pyridinen .
Synthese von substituierten 2-Anilino-Nicotinsäuren
Diese Verbindung wurde bei der Synthese von substituierten 2-Anilino-Nicotinsäuren verwendet . Der Prozess beinhaltet das Rückflussköcheln mit 2 N NaOH in Ethanol für 2 Stunden .
Entzündungshemmende und schmerzlindernde Wirksamkeit
2-substituierte Arylderivate, die aus Nicotinsäure synthetisiert werden, wie z. B. 2–Brom-Arylsubstituenten, haben eine entzündungshemmende und schmerzlindernde Wirksamkeit gezeigt . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Medikamente in dieser Klasse eingesetzt werden könnte .
Reduktion zu Ethyl-Nipecotinat
This compound kann mit einem chiralen Katalysator zu Ethyl-Nipecotinat reduziert werden . Dieser Prozess zeigt bemerkenswerte Steigerungen sowohl in der Enantioselektivität als auch in der Aktivität .
Behandlung von Dyslipidämie
Nicotinsäure-Derivate, wie z. B. This compound, haben eine hohe Wirksamkeit bei der Behandlung von Dyslipidämie gezeigt . Sie haben das Potenzial, das Risiko von Herzinfarkten, atherosklerotischen Erkrankungen und Bluthochdruckerkrankungen im Zusammenhang mit Nierenerkrankungen zu senken
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as methyl nicotinate are known to act as peripheral vasodilators
Mode of Action
It’s suggested that similar compounds like methyl nicotinate promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life
Biochemical Pathways
Related compounds like nicotine are known to be metabolized via the pyridine and pyrrolidine pathways
Result of Action
It’s known that similar compounds like methyl nicotinate act as peripheral vasodilators to enhance local blood flow at the site of application
Action Environment
It’s known that similar compounds like ethanol are likely to be mobile in the environment due to their water solubility
Biochemische Analyse
Biochemical Properties
Ethyl 2-(phenylamino)nicotinate plays a significant role in biochemical reactions due to its structural similarity to nicotinic acid. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD+ from nicotinic acid. This interaction is crucial for the conversion of nicotinic acid to nicotinamide mononucleotide, a precursor of NAD+ . Additionally, Ethyl 2-(phenylamino)nicotinate has been shown to inhibit certain enzymes involved in the metabolism of nicotinic acid, thereby affecting the overall metabolic flux .
Cellular Effects
Ethyl 2-(phenylamino)nicotinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nicotinic acid receptors, which are involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, Ethyl 2-(phenylamino)nicotinate can alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels . Furthermore, this compound has been shown to affect cellular energy metabolism by influencing the levels of NAD+, a critical cofactor in cellular respiration .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(phenylamino)nicotinate involves its binding interactions with various biomolecules. It binds to nicotinate phosphoribosyltransferase, inhibiting its activity and thereby reducing the conversion of nicotinic acid to nicotinamide mononucleotide . This inhibition leads to a decrease in NAD+ levels, affecting cellular energy metabolism. Additionally, Ethyl 2-(phenylamino)nicotinate has been shown to interact with nicotinic acid receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(phenylamino)nicotinate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that the degradation products of Ethyl 2-(phenylamino)nicotinate can have different effects on cellular function compared to the parent compound . Long-term exposure to Ethyl 2-(phenylamino)nicotinate has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Ethyl 2-(phenylamino)nicotinate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on lipid metabolism and inflammation . At higher doses, Ethyl 2-(phenylamino)nicotinate can exhibit toxic effects, including liver damage and alterations in kidney function . These adverse effects are likely due to the compound’s impact on NAD+ levels and cellular energy metabolism . Threshold effects have been observed, with certain dosages leading to significant changes in metabolic and physiological parameters .
Metabolic Pathways
Ethyl 2-(phenylamino)nicotinate is involved in several metabolic pathways, primarily related to the metabolism of nicotinic acid. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are involved in the biosynthesis of NAD+ . The compound’s impact on these enzymes can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, Ethyl 2-(phenylamino)nicotinate has been shown to influence the degradation pathways of nicotinic acid, further modulating its metabolic effects .
Transport and Distribution
Within cells and tissues, Ethyl 2-(phenylamino)nicotinate is transported and distributed through various mechanisms. It interacts with nicotinate transporters, such as those from the NiaP family, which facilitate its uptake into cells . Once inside the cell, Ethyl 2-(phenylamino)nicotinate can bind to specific proteins and transporters, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its interactions with binding proteins, which can modulate its bioavailability and activity .
Subcellular Localization
The subcellular localization of Ethyl 2-(phenylamino)nicotinate is critical for its activity and function. The compound has been shown to localize to various cellular compartments, including the cytoplasm and mitochondria . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . In the mitochondria, Ethyl 2-(phenylamino)nicotinate can affect cellular respiration and energy metabolism by modulating NAD+ levels . Additionally, its presence in the cytoplasm allows it to interact with enzymes and receptors involved in nicotinic acid metabolism .
Eigenschaften
IUPAC Name |
ethyl 2-anilinopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)12-9-6-10-15-13(12)16-11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKGMJRAYIKWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557589 | |
| Record name | Ethyl 2-anilinopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115891-18-4 | |
| Record name | Ethyl 2-anilinopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)











![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)
![2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL](/img/structure/B176941.png)
